molecular formula C11H15BFNO2 B2483417 Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- CAS No. 1334173-41-9

Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-

Cat. No. B2483417
CAS RN: 1334173-41-9
M. Wt: 223.05
InChI Key: HLWMXKJWFMWNGE-UHFFFAOYSA-N
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Description

Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]- is a type of boronic acid, which are trivalent boron-containing organic compounds . They possess one alkyl substituent (a C–B bond) and two hydroxyl groups . The molecular formula of this compound is C11H15BFNO2 and it has a molecular weight of 223.05 .


Molecular Structure Analysis

Boronic acids are structurally characterized by a trivalent boron atom that is sp2-hybridized and contains a vacant p orbital . This low-energy orbital is orthogonal to the three substituents, which are oriented in a trigonal planar geometry .


Chemical Reactions Analysis

Boronic acids are known for their unique properties as mild organic Lewis acids and their mitigated reactivity profile . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are stable to atmospheric oxidation and are regarded as “green” compounds due to their low toxicity and their ultimate degradation into the environmentally friendly boric acid .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The compound affects the SM cross-coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds .

Pharmacokinetics

The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the SM cross-coupling reaction .

Action Environment

The action of (2-Fluoro-5-(pyrrolidin-1-ylmethyl)phenyl)boronic acid is influenced by the reaction conditions. The compound is known for its exceptional mildness and functional group tolerance , suggesting it can perform effectively under a variety of environmental conditions.

Safety and Hazards

While the specific safety and hazards of “Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-” are not explicitly mentioned in the search results, boronic acids in general are considered to be relatively safe and environmentally friendly .

properties

IUPAC Name

[2-fluoro-5-(pyrrolidin-1-ylmethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO2/c13-11-4-3-9(7-10(11)12(15)16)8-14-5-1-2-6-14/h3-4,7,15-16H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWMXKJWFMWNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN2CCCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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